molecular formula C7H6BrN5 B13912121 5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine

Cat. No.: B13912121
M. Wt: 240.06 g/mol
InChI Key: OLZLLHIWVALWDX-UHFFFAOYSA-N
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Description

5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine typically involves a multi-step process. One common method includes the cycloaddition reaction between a nitrosoarene and an alkyne, carried out in toluene at 80°C . This reaction yields a highly functionalized compound that can be further derivatized through various functional group interconversion procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Cycloaddition Reactions: The triazole moiety can participate in cycloaddition reactions, forming more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Catalysts: Transition metal catalysts are often employed in cycloaddition reactions.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while cycloaddition reactions can produce complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The triazole moiety can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is unique due to the combination of the bromine-substituted pyridine ring and the triazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

5-bromo-6-(triazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C7H6BrN5/c8-6-3-5(9)4-10-7(6)13-2-1-11-12-13/h1-4H,9H2

InChI Key

OLZLLHIWVALWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=C(C=C(C=N2)N)Br

Origin of Product

United States

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